molecular formula C13H11N5O3 B2715108 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034505-40-1

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No.: B2715108
CAS No.: 2034505-40-1
M. Wt: 285.263
InChI Key: RCRDPUVUMTVANR-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an oxadiazole ring, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Coupling Reactions: The isoxazole and oxadiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

    Final Functionalization: The picolinamide moiety is introduced in the final step through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(5-methylisoxazol-3-yl)oxalamide
  • 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione

Uniqueness

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is unique due to its combination of an isoxazole ring, an oxadiazole ring, and a picolinamide moiety. This combination imparts distinct chemical and biological properties that are not found in the similar compounds listed above. For example, the presence of both isoxazole and oxadiazole rings may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-8-6-10(17-20-8)12-16-11(21-18-12)7-15-13(19)9-4-2-3-5-14-9/h2-6H,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRDPUVUMTVANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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